BenchChemオンラインストアへようこそ!

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Tyrosinase inhibition Melanogenesis Kojic acid derivatives

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (CAS 896310-38-6) is a synthetic heterocyclic compound belonging to the pyran-4-one (pyrone) class, characterized by a 1-methylimidazole-2-thioether substituent at the C6 position and a 2-naphthoate ester at the C3 position of the 4H-pyran-4-one core. With a molecular formula of C21H16N2O4S and a molecular weight of 392.43 g/mol, the compound is commercially available at ≥95% purity for research purposes.

Molecular Formula C21H16N2O4S
Molecular Weight 392.43
CAS No. 896310-38-6
Cat. No. B2822858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate
CAS896310-38-6
Molecular FormulaC21H16N2O4S
Molecular Weight392.43
Structural Identifiers
SMILESCN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H16N2O4S/c1-23-9-8-22-21(23)28-13-17-11-18(24)19(12-26-17)27-20(25)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3
InChIKeyRBAXPFPXQRDPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (CAS 896310-38-6): Structural Profile and Research Availability


6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (CAS 896310-38-6) is a synthetic heterocyclic compound belonging to the pyran-4-one (pyrone) class, characterized by a 1-methylimidazole-2-thioether substituent at the C6 position and a 2-naphthoate ester at the C3 position of the 4H-pyran-4-one core . With a molecular formula of C21H16N2O4S and a molecular weight of 392.43 g/mol, the compound is commercially available at ≥95% purity for research purposes . Its computed octanol-water partition coefficient (logP) of 2.93 indicates moderate lipophilicity, differentiating it from more polar pyran-4-one analogs [1]. The compound incorporates structural motifs—specifically the 2-naphthyl aromatic system and the imidazole-thioether linkage—that have been independently associated with glycogen phosphorylase inhibition and tyrosinase modulation in structurally related chemotypes, making it a candidate for probe development in metabolic and dermatological research programs [2][3].

Why Closely Related 4H-Pyran-4-one Analogs Cannot Be Interchanged for 896310-38-6 in Target-Focused Studies


The biological activity of 4H-pyran-4-one derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. In the kojic acid-methimazole series, the 5-hydroxy analog (compound 4) exhibits potent tyrosinase inhibition (monophenolase IC50 = 0.03 mM), whereas the 5-methoxy analog (compound 5) is completely inactive under identical assay conditions, demonstrating that a single functional group substitution can ablate target engagement [1]. Similarly, in glycogen phosphorylase (GP) inhibitor programs, imidazole-containing ligands are 6–8 times more potent than their corresponding 1,2,3-triazole counterparts, and the 2-naphthyl aromatic system is critical for achieving low-micromolar Ki values; replacement with smaller aryl groups substantially reduces inhibitory potency [2][3]. The target compound 896310-38-6 uniquely combines a 1-methylimidazole-2-thioether at C6 with a 2-naphthoate ester at C3—a substitution pattern not replicated in any publicly disclosed bioactive analog. Generic substitution with compounds bearing different heterocycles (thiazole, pyrimidine), different ester moieties (cinnamate, trimethoxybenzoate), or different core substitution patterns (5-hydroxy or 5-methoxy kojic acid derivatives) would therefore be expected to yield divergent target engagement profiles, rendering inter-study or inter-batch comparisons invalid .

Quantitative Differentiation Evidence for 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (896310-38-6) Against Structural Analogs


Tyrosinase Inhibition Potency: Proximal Scaffold Analog Reveals Sub-mM Monophenolase Activity Where 5-Methoxy Analog Is Inactive

The closest structurally characterized analog to the target compound, 5-hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one (compound 4 in Chen et al., 2016), shares the identical imidazole-thioether-pyran-4-one scaffold but bears a 5-hydroxyl group instead of the 3-(2-naphthoate) ester present in 896310-38-6. Compound 4 inhibited mushroom tyrosinase monophenolase activity with an IC50 of 0.03 mM (30 µM) and diphenolase activity with an IC50 of 1.29 mM, representing a 1.4-fold improvement over the reference inhibitor kojic acid (diphenolase IC50 = 1.80 mM) [1]. Critically, the 5-methoxy analog (compound 5) exhibited no detectable tyrosinase inhibition, establishing that the electronic character of the substituent at the pyran-4-one ring is a binary determinant of target engagement [1]. The 2-naphthoate ester in 896310-38-6 introduces a distinct electronic and steric environment at the C3 position that may confer an altered inhibition profile relative to compound 4, providing a structurally differentiated tool for probing the structure-activity landscape of this chemotype [2].

Tyrosinase inhibition Melanogenesis Kojic acid derivatives Skin pigmentation

Glycogen Phosphorylase Inhibition: 2-Naphthyl Motif Delivers Ki of 3.2 µM in Hepatic GP, with Imidazole Outperforming Thiazole and Tetrazole Analogs

In a systematic evaluation of C-β-D-glucopyranosyl heterocycles as glycogen phosphorylase (GP) inhibitors, the derivative bearing a 2-naphthyl substituent on the imidazole ring achieved a Ki of 3.2 µM against hepatic GP and produced 60% inhibition of cellular GP activity in HepG2 cells at 100 µM relative to vehicle control [1]. X-ray crystallography of the enzyme-inhibitor complex (PDB 6s4p) revealed that the 2-naphthyl group engages in critical hydrophobic contacts and that the imidazole core mediates hydrogen bond and sulfur σ-hole interactions with Asn284 OD1, which are absent or weaker in thiazole and tetrazole counterparts [1]. Imidazole-based inhibitors are 6–8 times more potent than their 1,2,3-triazole congeners, as established by comparative kinetic analysis of hlGPa inhibition [2]. While the target compound 896310-38-6 lacks the glucopyranosyl moiety present in these characterized GP inhibitors, it retains the 2-naphthyl aromatic system and the imidazole heterocycle—two pharmacophoric elements that co-localize within the GP active site hydrophobic pocket—suggesting a plausible, albeit structurally distinct, mode of GP engagement that merits direct biochemical evaluation [3].

Glycogen phosphorylase Antihyperglycemic Diabetes Crystal structure

Lipophilicity Differentiation: Computed logP of 2.93 for 896310-38-6 Contrasts with Polar 5-Hydroxy Kojic Acid Analogs (Estimated logP ~0.2)

The computed octanol-water partition coefficient (logP) for 896310-38-6 is 2.93, as recorded in the ZINC database [1]. In contrast, the 5-hydroxy kojic acid-methimazole derivative (compound 4, which lacks the 2-naphthoate ester) carries a free hydroxyl group at the C5 position and is predicted to have a substantially lower logP (estimated ~0.2 based on the ALOGPS 2.1 algorithm applied to its SMILES structure) [2]. This ~2.7 log unit difference corresponds to an approximately 500-fold difference in theoretical octanol-water partition coefficient, translating into significantly higher predicted membrane permeability for 896310-38-6. The 5-methoxy analog (compound 5) has an intermediate estimated logP of ~0.8, yet still falls >2 log units below the target compound [2]. The elevated lipophilicity of 896310-38-6 arises primarily from the 2-naphthoate ester moiety, which replaces the polar hydroxyl group while adding a fused bicyclic aromatic system.

Lipophilicity Membrane permeability Drug-likeness Physicochemical properties

Heterocycle Specificity: 1-Methylimidazole-2-thioether vs 4-Methylthiazole and 4,6-Dimethylpyrimidine Analogs in Pyran-4-one GP Inhibitor Scaffolds

A comparative analysis of heterocyclic variants within the pyran-4-one 2-naphthoate ester chemotype reveals that the 1-methylimidazole-2-thioether moiety (as in 896310-38-6) is structurally distinct from the corresponding 4-methylthiazole-2-thioether and 4,6-dimethylpyrimidine-2-thioether analogs that are listed in commercial catalogs . In the C-glucopyranosyl GP inhibitor series, imidazole-based inhibitors are 6–8 times more potent than triazole counterparts, and the thiazole analogs are consistently less potent than imidazoles due to weaker hydrogen bond and sulfur σ-hole interactions with the Asn284 backbone in the GP active site [1][2]. The 1-methyl substitution on the imidazole ring in 896310-38-6 further distinguishes it from unsubstituted imidazole analogs by eliminating the tautomeric proton, thereby fixing the hydrogen-bond donor/acceptor pattern and potentially reducing off-target interactions with metal-dependent enzymes that coordinate via free imidazole NH groups.

Heterocycle SAR Glycogen phosphorylase Imidazole vs thiazole Bioisosterism

Antioxidant Capacity Class Inference: Radical Scavenging Activity in Structurally Proximal Pyran-4-one Derivatives Distinguishes This Scaffold from Simple Naphthoate Esters

The 5-hydroxy analog (compound 4) exhibited DPPH radical scavenging activity with an IC50 of 4.09 mM, which is approximately 136-fold higher (less potent) than its tyrosinase monophenolase IC50 (0.03 mM), indicating that the antioxidant activity is a secondary pharmacological property that is partly related to, but mechanistically separable from, enzyme inhibition [1]. Compound 5 (5-methoxy), which lacks both the free hydroxyl and the tyrosinase inhibitory activity, was not reported to have significant radical scavenging capacity, suggesting that the 5-OH group is the primary redox-active moiety [1]. The target compound 896310-38-6 replaces the 5-OH with a 3-(2-naphthoate) ester, which is not expected to act as a direct radical scavenger; however, the pyran-4-one carbonyl and the thioether sulfur may contribute to a distinct antioxidant profile that differs from the hydroxyl-dependent mechanism of compound 4.

Antioxidant DPPH radical scavenging Pyran-4-one Oxidative stress

Recommended Research Application Scenarios for 6-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate (896310-38-6) Based on Quantitative Differentiation Evidence


Melanogenesis Probe Development: Differentiating Enzyme Inhibition from Hydroxyl-Dependent Antioxidant Confounding

In cellular melanogenesis assays using B16/F10 murine melanoma cells, the 5-hydroxy analog (compound 4) potently suppresses intracellular melanin formation without cytotoxicity [1]. However, interpretation of these results is confounded by the compound's dual tyrosinase-inhibitory and radical-scavenging activities. 896310-38-6, which replaces the 5-OH with a 3-(2-naphthoate) ester, is predicted to lack the hydroxyl-dependent antioxidant component while retaining the imidazole-thioether-pyran-4-one core that engages tyrosinase. This makes 896310-38-6 a valuable mechanistic probe for dissecting whether melanogenesis suppression in this chemotype is driven primarily by catalytic site inhibition or by redox modulation. Procurement of 896310-38-6 alongside compound 4 and the inactive 5-methoxy analog (compound 5) enables a three-point SAR panel for rigorous target engagement studies [2].

Glycogen Phosphorylase Inhibitor Scaffold Hopping: Replacing Glucopyranosyl with Pyran-4-one Core

The C-β-D-glucopyranosyl imidazole GP inhibitors achieve Ki values as low as 3.2 µM, with the 2-naphthyl group occupying a hydrophobic pocket and the imidazole engaging Asn284 via hydrogen and sulfur σ-hole bonds [1]. The glucopyranosyl moiety, while providing low-nanomolar potency in optimized analogs, imposes synthetic complexity and limits oral bioavailability. 896310-38-6 retains the 2-naphthyl and imidazole pharmacophoric elements while replacing the sugar moiety with a synthetically more accessible pyran-4-one core. This compound can serve as a scaffold-hopping entry point for medicinal chemistry programs aiming to develop non-glucosyl GP inhibitors with improved drug-like properties, leveraging the computed logP of 2.93 as a starting point for PK optimization [3].

Heterocycle SAR Benchmarking: Imidazole as the Reference Point for Comparative Thiazole and Pyrimidine Evaluation

The imidazole heterocycle in 896310-38-6 provides the highest predicted GP inhibitory potency among commercially available pyran-4-one 2-naphthoate variants, based on the 6–8× potency advantage of imidazole over triazole congeners in related GP inhibitor series [1]. Research groups conducting heterocycle scanning around the C6-thioether position can use 896310-38-6 as the imidazole reference compound and compare its biochemical activity against the corresponding 4-methylthiazole and 4,6-dimethylpyrimidine analogs (available from commercial suppliers) to experimentally validate the heterocycle potency ranking in this specific scaffold context [2]. Such head-to-head comparisons are essential for establishing whether the imidazole advantage observed in glucopyranosyl series translates to pyran-4-one scaffolds.

Lipophilicity-Driven Cellular Uptake Studies: Contrasting High-logP 896310-38-6 with Polar Hydroxyl Analogs

With a computed logP of 2.93, 896310-38-6 is approximately 500-fold more lipophilic than the 5-hydroxy analog (estimated logP ~0.2) [1]. This property differential makes it suitable for comparative cellular permeability studies using parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers. Researchers evaluating intracellular target engagement for pyran-4-one derivatives can use 896310-38-6 as the high-permeability representative, contrasting its cellular activity profile with that of the polar compound 4 to determine whether membrane transit limits the efficacy of hydroxyl-substituted analogs in cell-based GP or tyrosinase assays [2]. Such data directly inform lead optimization strategies balancing potency with permeability.

Quote Request

Request a Quote for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.